molecular formula C9H7N3S B1469078 3-(Azidomethyl)-1-benzothiophene CAS No. 1111881-07-2

3-(Azidomethyl)-1-benzothiophene

Cat. No.: B1469078
CAS No.: 1111881-07-2
M. Wt: 189.24 g/mol
InChI Key: DPBJHWQBEWBRIC-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-1-benzothiophene is an organic compound that features a benzothiophene core with an azidomethyl group attached to the third carbon atom. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, which are known for their diverse biological activities and applications in material science. The azidomethyl group introduces unique reactivity, making this compound a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1-benzothiophene typically involves the introduction of the azidomethyl group to a benzothiophene precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzothiophene reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Triazoles: Formed via cycloaddition reactions.

    Aminomethylbenzothiophenes: Formed via reduction of the azido group.

Scientific Research Applications

3-(Azidomethyl)-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules due to the reactivity of the azido group.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1-benzothiophene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group can also be reduced to an amine, which can participate in further chemical reactions, modifying the biological activity of the resulting compounds.

Comparison with Similar Compounds

    3-(Azidomethyl)-1-benzofuran: Similar structure but with an oxygen atom in place of sulfur.

    3-(Azidomethyl)-1-indole: Contains a nitrogen atom in the heterocyclic ring.

    3-(Azidomethyl)-1-thiophene: Lacks the fused benzene ring.

Uniqueness: 3-(Azidomethyl)-1-benzothiophene is unique due to the presence of both the benzothiophene core and the azidomethyl group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

3-(azidomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-12-11-5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJHWQBEWBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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